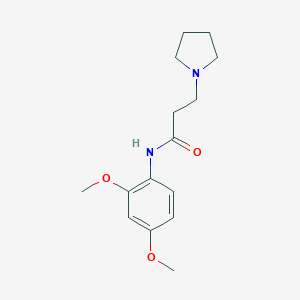
1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of piperazine with 4-methoxybenzoyl chloride, followed by the introduction of the 2-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of sulfuric acid for nitration or iron(III) chloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the benzoyl group can produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of action of various biological processes.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with specific biological targets can be harnessed to develop therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. Its unique chemical structure allows for the creation of polymers and other materials with tailored characteristics.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxy group but differs in the overall structure and functional groups.
4-Methoxybenzyl chloride: Contains the methoxybenzyl moiety but lacks the piperazine and phenyl groups.
2-Methoxyphenylacetonitrile: Features the methoxyphenyl group but has a different functional group and lacks the piperazine ring.
Uniqueness
What sets 1-(2-Methoxybenzoyl)-4-(4-methoxybenzoyl)piperazine apart from these similar compounds is its combination of functional groups and the presence of the piperazine ring
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-9-7-15(8-10-16)19(23)21-11-13-22(14-12-21)20(24)17-5-3-4-6-18(17)26-2/h3-10H,11-14H2,1-2H3 |
Clave InChI |
VNNSLJCBWXAPEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylphenyl)propanamide](/img/structure/B248252.png)
![3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3-METHYLPHENYL)PROPANAMIDE](/img/structure/B248253.png)
![3-[benzyl(ethyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248255.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B248259.png)

![3-[butyl(methyl)amino]-N-(3-methoxyphenyl)propanamide](/img/structure/B248261.png)

![N-(2,4-dimethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248265.png)



![3-[benzyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B248274.png)
